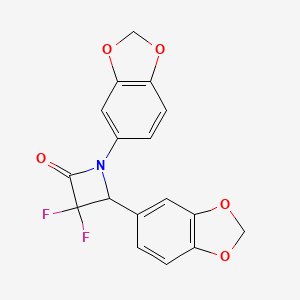

![molecular formula C24H21ClN6O2 B3016879 N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1207055-74-0](/img/structure/B3016879.png)

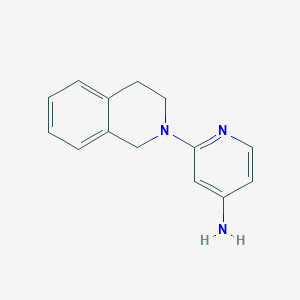

N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

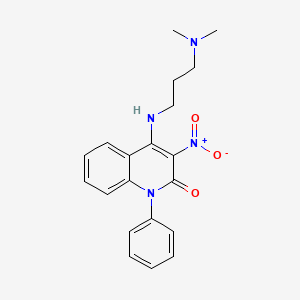

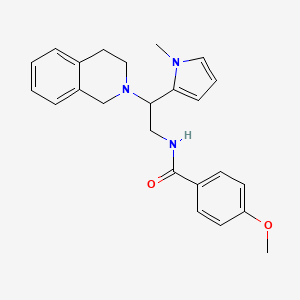

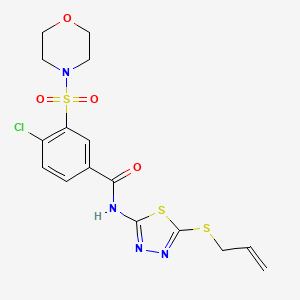

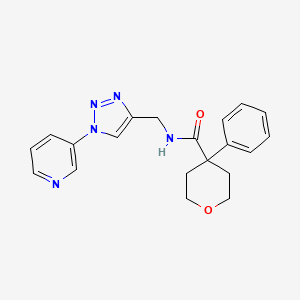

The compound "N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.0^2,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide" is a complex molecule that appears to be related to a family of acetamide derivatives. While the specific compound is not directly discussed in the provided papers, the related structures such as 2-Chloro-N-(4-chlorophenyl)acetamide and 2-Chloro-N-(2,4-dimethylphenyl)acetamide share common features such as the acetamide group and chlorinated aromatic rings. These compounds are known to form intermolecular hydrogen bonds, which could suggest similar properties for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted phenylacetamides with various reagents. For instance, the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide is achieved by reacting 6-methyluracil with 2-chloromethyltiiran followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that the synthesis of the compound may also involve multiple steps, including the formation of an acetamide linkage and the introduction of a complex azatricyclo ring system.

Molecular Structure Analysis

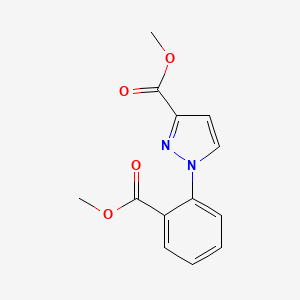

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to a substituted phenyl ring. X-ray crystallography, NMR, and IR spectroscopy are commonly used to determine the structure and conformation of these molecules . The molecular structure is often stabilized by intramolecular interactions, such as hydrogen bonding, which can influence the conformation and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the presence of other functional groups. The related compounds show a propensity to form intermolecular hydrogen bonds, which can lead to the formation of molecular chains or networks . The specific reactions that the compound may undergo are not detailed in the provided papers, but it can be inferred that similar hydrogen bonding capabilities may be present.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of chloro groups and other substituents can affect properties such as solubility, melting point, and reactivity. The intermolecular hydrogen bonding can also influence the compound's state, potentially leading to solid-state structures with specific crystal packing patterns . The exact properties of the compound would need to be determined experimentally, but it is likely to share similarities with the compounds discussed in the papers provided.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- Derivatives of N-(3-chloro-4-fluorophenyl) related to the specified compound have been synthesized and shown significant anti-inflammatory activity, highlighting their potential in pharmacological research (Sunder & Maleraju, 2013).

- Studies on chloroacetamide derivatives, including those structurally related to the specified compound, have explored their use as herbicides and their impact on fatty acid synthesis in certain algae species (Weisshaar & Böger, 1989).

- N-derivatives of chloroacetamides have been characterized by X-ray powder diffraction, indicating their potential use in pesticide development (Olszewska, Tarasiuk, & Pikus, 2011).

Structural and Molecular Analysis

- The compound's related acetamides have been studied for their solid-state geometry, contributing to the understanding of molecular conformations in similar chemical structures (Gowda et al., 2007).

- Investigations into the crystal structures of similar N-derivatives provide insights into molecular conformations, which are crucial in pharmaceutical and material sciences (Bolte, 1994).

Metabolism and Bioactivity Research

- Radiosynthesis studies of related chloroacetamides like acetochlor offer insights into their metabolism and mode of action, relevant to agrichemical research (Latli & Casida, 1995).

- Research on the biotransformation of similar N-derivatives in humans has implications for understanding drug metabolism and developing cognition-enhancing agents (Fujimaki et al., 1990).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN6O2/c1-14-4-6-17(10-16(14)3)20-12-21-23-28-31(24(33)29(23)8-9-30(21)27-20)13-22(32)26-19-11-18(25)7-5-15(19)2/h4-12H,13H2,1-3H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTAUIXIRGRVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)C)C3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B3016801.png)

![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)

![3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3016806.png)

![2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3016807.png)

![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)

![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)

![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)